Core Properties and Strategic Applications of 6-Chloro-2-fluoronicotinaldehyde in Synthetic Chemistry
Core Properties and Strategic Applications of 6-Chloro-2-fluoronicotinaldehyde in Synthetic Chemistry
An In-depth Technical Guide for Researchers
Abstract
6-Chloro-2-fluoronicotinaldehyde is a pivotal substituted pyridine derivative that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the strategic placement of chloro, fluoro, and aldehyde functionalities on the pyridine scaffold, make it a highly valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of its fundamental physicochemical properties, a detailed spectroscopic profile for unambiguous identification, an overview of its synthesis and core reactivity, and a discussion of its application in the development of pharmaceutically relevant compounds. The protocols and safety information herein are consolidated to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Core Physicochemical and Structural Data
6-Chloro-2-fluoronicotinaldehyde is a solid at room temperature, distinguished by the presence of three key functional groups on a pyridine ring: an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and a reactive aldehyde group.[1][2] This combination dictates its reactivity and utility in synthetic applications.
| Identifier | Value | Source |
| IUPAC Name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | [3] |
| Synonyms | 6-Chloro-2-fluoronicotinaldehyde | [1][4] |
| CAS Number | 1093880-37-5 | [1] |
| Molecular Formula | C₆H₃ClFNO | [1][3] |
| Molecular Weight | 159.55 g/mol | [1] |
| Appearance | Typically a solid (e.g., white powder) | [2][5] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Structural Representation:
Caption: Chemical structure of 6-Chloro-2-fluoronicotinaldehyde.
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount. The following data outlines the expected spectroscopic signatures for 6-Chloro-2-fluoronicotinaldehyde, which are essential for quality control and reaction monitoring.
| Technique | Expected Signature / Feature | Interpretation |
| ¹H NMR | ~10.0-10.5 ppm (s, 1H) ~7.5-8.5 ppm (m, 2H) | The downfield singlet is characteristic of the aldehyde proton (-CHO). The two multiplets in the aromatic region correspond to the protons on the pyridine ring. |
| ¹³C NMR | ~185-195 ppm ~110-165 ppm | The signal in the ~185-195 ppm range is indicative of the aldehyde carbonyl carbon. Multiple signals between 110-165 ppm represent the carbons of the pyridine ring, with their exact shifts influenced by the halogen substituents. |
| IR Spectroscopy | ~1700-1720 cm⁻¹ (strong) ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium) ~1550-1600 cm⁻¹ | A strong absorption band in the 1700-1720 cm⁻¹ region corresponds to the C=O stretching of the aldehyde. The pair of medium peaks are characteristic C-H stretches for an aldehyde (Fermi doublets). C=N and C=C stretching vibrations of the pyridine ring appear in the 1550-1600 cm⁻¹ range. |
| Mass Spec. (MS) | m/z ≈ 159.0 (M⁺) Isotopic pattern for Chlorine | The molecular ion peak should correspond to the molecular weight (159.55). A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom. |
Synthesis and Chemical Reactivity
Synthetic Pathway
While multiple synthetic routes exist for substituted nicotinaldehydes, a common strategy involves the oxidation of the corresponding hydroxymethylpyridine. The precursor, (6-chloro-2-fluoropyridin-3-yl)methanol, can be oxidized under mild conditions to yield the target aldehyde, minimizing over-oxidation to the carboxylic acid.
Caption: General synthetic scheme for 6-Chloro-2-fluoronicotinaldehyde.
Core Reactivity
The reactivity of 6-Chloro-2-fluoronicotinaldehyde is governed by its functional groups. The aldehyde is a versatile handle for transformations, while the di-halogenated pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), although the fluorine at the C2 position is generally more labile than the chlorine at the C6 position.
Key Reaction Classes:
-
Aldehyde Transformations: The aldehyde group readily undergoes nucleophilic addition and condensation reactions. This includes reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to the corresponding 6-chloro-2-fluoronicotinic acid.[6]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, facilitates SₙAr reactions. Nucleophiles such as amines, alkoxides, or thiolates can displace the halogens, typically the fluorine at the C2-position, to introduce further diversity.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to build more complex molecular scaffolds.
Caption: Key reaction pathways for 6-Chloro-2-fluoronicotinaldehyde.
Applications in Drug Discovery
Halogenated heterocyclic compounds are a cornerstone of modern medicinal chemistry.[7][8] The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to protein targets.[9][10][11]
6-Chloro-2-fluoronicotinaldehyde is a valuable intermediate precisely because it provides a scaffold with these desirable features. The aldehyde serves as a reactive handle to append other pharmacophores, while the halogenated pyridine core often forms key interactions within the binding pockets of enzymes or receptors. Its derivatives are explored in various therapeutic areas due to the proven success of chloro-containing molecules in FDA-approved drugs.[7][9]
Experimental Protocols
Safety and Handling
Directive: Handle this compound only in a well-ventilated area or a chemical fume hood.[12] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][13]
-
Personal Protective Equipment (PPE):
-
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[14][15]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
-
Storage and Disposal:
Analytical Workflow for Quality Control
This protocol outlines a self-validating system to confirm the identity and purity of a sample of 6-Chloro-2-fluoronicotinaldehyde.
Caption: Logical workflow for the structural verification of the title compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, use the solid sample directly with an ATR attachment. For MS, prepare a dilute solution for infusion or GC-MS analysis.
-
Mass Spectrometry: Acquire a mass spectrum.
-
Causality: This is the primary check for molecular weight. The presence of the correct molecular ion peak and the distinct chlorine isotopic pattern provides strong evidence for the elemental composition.
-
-
Infrared Spectroscopy: Acquire an IR spectrum.
-
Causality: This analysis confirms the presence of key functional groups. A strong C=O stretch is definitive for the aldehyde, differentiating it from the corresponding alcohol or carboxylic acid.
-
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra.
-
Causality: NMR provides the most detailed structural information, confirming the connectivity of the atoms. The chemical shift and multiplicity of the aldehyde proton are unambiguous, and the signals in the aromatic region confirm the substitution pattern on the pyridine ring.
-
-
Data Synthesis: Correlate the data from all three techniques. The compound's identity is confirmed only when the molecular weight (MS), functional groups (IR), and atomic connectivity (NMR) are all consistent with the proposed structure of 6-Chloro-2-fluoronicotinaldehyde.
Conclusion
6-Chloro-2-fluoronicotinaldehyde stands out as a high-value synthetic intermediate. Its trifunctional nature provides a robust platform for generating diverse molecular libraries. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the rational design and synthesis of novel chemical entities for drug discovery and development.
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